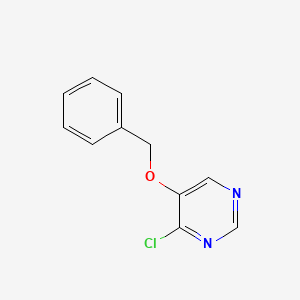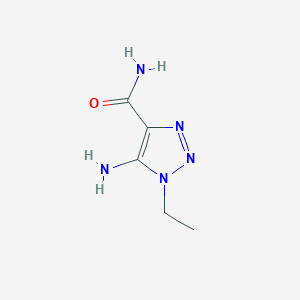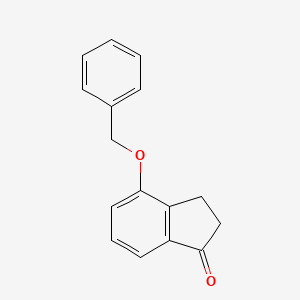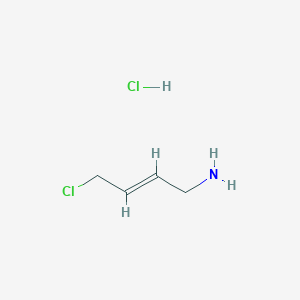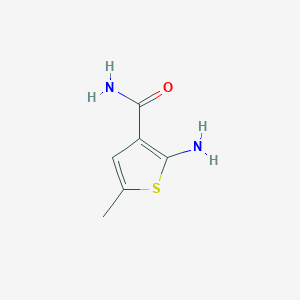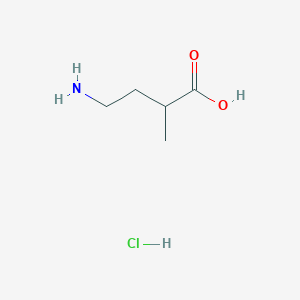![molecular formula C7H10O2 B1282533 [1,1'-Bi(cyclopropane)]-1-carboxylic acid CAS No. 60629-92-7](/img/structure/B1282533.png)
[1,1'-Bi(cyclopropane)]-1-carboxylic acid
Übersicht
Beschreibung
The compound “[1,1'-Bi(cyclopropane)]-1-carboxylic acid” is not directly mentioned in the provided papers. However, the papers do discuss various cyclopropane derivatives and their chemical properties, which can be relevant to understanding the compound . Cyclopropane derivatives are known for their three-membered ring structure and are of significant interest due to their presence in various biological systems and potential applications in medicinal chemistry .
Synthesis Analysis
Several papers describe the synthesis of cyclopropane derivatives. For instance, the synthesis of 1-(malonylamino)cyclopropane-1-carboxylic acid from 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, is detailed . Another paper outlines the synthesis of medium-sized carbocycles through a tandem isomerization/intramolecular [3 + 2] cross-cycloaddition of cyclopropane 1,1-diesters with α,β-unsaturated ketones/aldehydes . Additionally, the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid is described, which is useful for studying the biosynthesis of ethylene in plants .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which imparts strain and unique reactivity to these compounds. The paper on the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropane-carboxylic acid discusses the conformation of the cyclopropane ring and its influence on the secondary structure of peptides . Another study provides the crystal structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and the non-bisecting conformation of the carboxylic group .
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring structure. The inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid is an example of a biochemical interaction involving cyclopropane derivatives . The tandem intramolecular [3 + 2] cross-cycloadditions of cyclopropane 1,1-diesters is another example of a chemical reaction that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure. The paper on the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid describes a method to introduce fluorine into the cyclopropane ring, which can affect the compound's reactivity and physical properties . The assay for 1-aminocyclopropane-1-carboxylic acid highlights the sensitivity and specificity of detecting this compound, which is crucial for understanding its role in ethylene biosynthesis in plants .
Wissenschaftliche Forschungsanwendungen
Plant Physiology
- Summary of Application : ACC is the direct precursor of the plant hormone ethylene . It plays a crucial role in plant development and its response to biotic and abiotic stresses .
- Methods of Application : ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- Results or Outcomes : ACC has been found to play a signaling role independent of ethylene biosynthesis. It’s involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .
Strengthening Maize Resistance
- Summary of Application : ACC is being studied for its potential to boost maize’s resilience against stressors and pathogens .
- Methods of Application : The study conducted exhaustive research on the defense-related proteins and mechanisms involved in maize-pathogen interactions .
- Results or Outcomes : ACC, having a binding energy of -9.98 kcal/mol, successfully strengthens maize resistance against pathogenic assaults and drought stress .
Ethylene-Independent Growth Regulator
- Summary of Application : ACC has an emerging role as an ethylene-independent growth regulator .
- Methods of Application : Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
- Results or Outcomes : A growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .
ACC Transport in Plants
- Summary of Application : ACC is transported throughout the plant over short and long distances, remotely leading to ethylene responses .
- Methods of Application : The study discusses the current status of ACC accumulation and transport in plants, and considerations for future research .
- Results or Outcomes : The identification of a first ACC transporter has opened new questions and perspectives for future research .
Activation of Ion Currents
- Summary of Application : ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
- Methods of Application : The study discusses the role of ACC in activating ion currents .
- Results or Outcomes : The activation of ion currents by ACC has implications for plant physiology and responses to environmental cues .
Nitrogen and Carbon Source for Soil Microorganisms
- Summary of Application : ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
- Methods of Application : The study discusses the role of ACC as a nutrient source for soil microorganisms .
- Results or Outcomes : The use of ACC by soil microorganisms has implications for soil fertility and plant-microbe interactions .
Ethylene-Independent Signal
- Summary of Application : ACC has an emerging role as an ethylene-independent signal .
- Methods of Application : Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
- Results or Outcomes : A growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .
ACC as a Precursor of Ethylene
- Summary of Application : ACC is a non-protein amino acid acting as the direct precursor of the plant hormone ethylene .
- Methods of Application : ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- Results or Outcomes : ACC is transported throughout the plant over short and long distances, remotely leading to ethylene responses .
Activation of Ion Currents
- Summary of Application : ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
- Methods of Application : The study discusses the role of ACC in activating ion currents .
- Results or Outcomes : The activation of ion currents by ACC has implications for plant physiology and responses to environmental cues .
Nitrogen and Carbon Source for Soil Microorganisms
- Summary of Application : ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
- Methods of Application : The study discusses the role of ACC as a nutrient source for soil microorganisms .
- Results or Outcomes : The use of ACC by soil microorganisms has implications for soil fertility and plant-microbe interactions .
Maize Cultivation Improvement
- Summary of Application : ACC is being investigated for its potential applications in maize cultivation improvement .
- Methods of Application : The study discusses the role of ACC in maize cultivation .
- Results or Outcomes : The use of ACC in maize cultivation has implications for crop yield and resilience .
Eigenschaften
IUPAC Name |
1-cyclopropylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7(3-4-7)5-1-2-5/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVCFEDFMLOASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547280 | |
| Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Bi(cyclopropane)]-1-carboxylic acid | |
CAS RN |
60629-92-7 | |
| Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



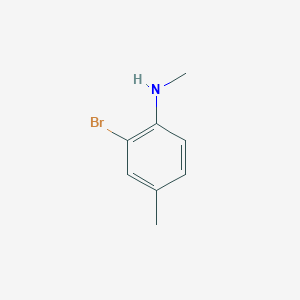

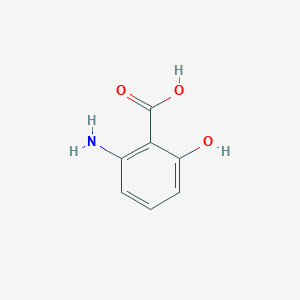
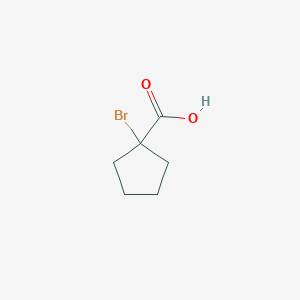
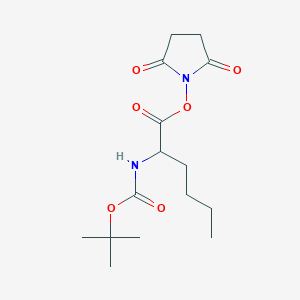
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)
